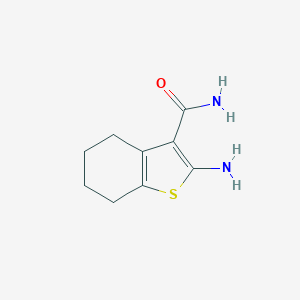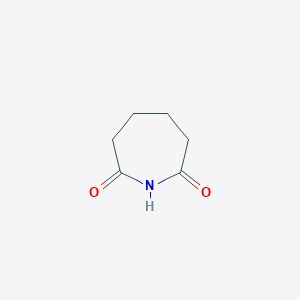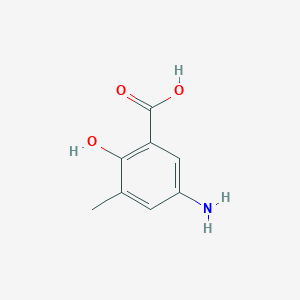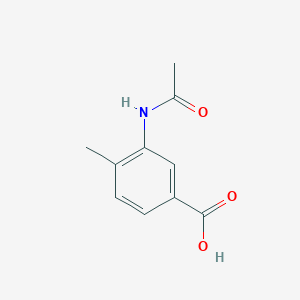![molecular formula C12H5BrO3 B184087 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- CAS No. 81-86-7](/img/structure/B184087.png)
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-
説明
“1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-” is a chemical compound with the molecular formula C12H5BrO3 . It is also known by other names such as “4-Bromo-1,8-naphthalic anhydride”, “6-Bromobenzo[de]isochromene-1,3-dione”, and “4-Bromo-1,8-naphthalenedicarboxylic Anhydride” among others . The compound has a molecular weight of 277.07 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is "8-bromo-3-oxatricyclo[7.3.1.0 5,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione" . The InChI string representation of the molecule is “InChI=1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H” and the Canonical SMILES representation is "C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.07 g/mol . Other computed properties include XLogP3-AA of 3.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 2, Exact Mass of 321.04596439 g/mol, Monoisotopic Mass of 321.04596439 g/mol, Topological Polar Surface Area of 94.7 Ų, Heavy Atom Count of 23, and a Formal Charge of 0 .科学的研究の応用
Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4−
A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . The probe BSS could realize the “turn-off” detection of Cu2+ in acetonitrile solution, with strong specificity and excellent anti-interference of other metal ions . Furthermore, the complex BSS-Cu2+ had specific fluorescence recovery properties for H2PO4− .
Emissive Materials in Organic Light-Emitting Diodes (OLEDs)
1,8-Naphthalimide (NI) derivatives, synthesized from 4-bromo-1,8-naphthalic anhydride, have been used as luminescent host, dopant, hole-blocking and electron-transporting materials for OLEDs . These OLEDs emit not only red, orange, green and blue colors, but also function as white emitters .
Room Temperature Phosphorescence (RTP) Emission
Room temperature phosphorescence (RTP) emission was achieved by host–guest recognition between γ-cyclodextrin (γ-CD) and a 4-bromo-1,8-naphthalic anhydride (BrNpA) polymer (poly-BrNpA) . This process can be controlled by the photo-isomerization of the azobenzene (Azo) unit of the other polymer (poly-Azo) in aqueous .
作用機序
Target of Action
The primary targets of 4-Bromo-1,8-naphthalic anhydride are copper ions (Cu2+) and dihydrogen phosphate (H2PO4−) . Copper is an essential trace element for living organisms and plays a crucial role in many key physiological and pathological processes . Dihydrogen phosphate is an essential class of anions associated with life activities and plays important roles in genetic information storage, gene regulation, and muscle contraction .
Mode of Action
4-Bromo-1,8-naphthalic anhydride is used to synthesize a naphthalimide Schiff base fluorescent probe (BSS) that can detect Cu2+ in acetonitrile solution . The fluorescence intensity of BSS shows a good linear relationship with the Cu2+ concentration . BSS and Cu2+ form a 1:1 complex (BSS-Cu2+) during the reaction process . This complex has specific fluorescence recovery properties for H2PO4− .
Biochemical Pathways
The compound is involved in the fluorescence emission pathway . It is used to synthesize derivatives that show a long emission wavelength around 600 nm and high solubility in polar solvents . These derivatives are used as excellent labeling reagents in the biological system .
Pharmacokinetics
It is also slightly soluble in organic solvents such as acetic acid, chlorobenzene, dimethylformamide, ethylene glycol, and ether .
Result of Action
The result of the action of 4-Bromo-1,8-naphthalic anhydride is the production of a fluorescent probe that can detect Cu2+ and H2PO4− . This probe can be used in various applications, including the detection of these ions in actual water samples .
Action Environment
The action of 4-Bromo-1,8-naphthalic anhydride is influenced by the environment. For instance, the fluorescence emission of its derivatives can be notably interfered with by autofluorescence in living cells . , indicating high stability in different pH media.
特性
IUPAC Name |
8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOTSLAFJCQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058857 | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
CAS RN |
81-86-7 | |
| Record name | 4-Bromo-1,8-naphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Bromo-1,8-naphthalic anhydride?
A1: The molecular formula is C12H5BrO3, and the molecular weight is 277.09 g/mol.
Q2: What spectroscopic data is available for characterizing 4-Bromo-1,8-naphthalic anhydride?
A2: The structure of 4-Bromo-1,8-naphthalic anhydride and its derivatives is commonly characterized using techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), and Mass Spectrometry (MS). [, , , , , , ]
Q3: What is the solubility of 4-Bromo-1,8-naphthalic anhydride in common solvents?
A3: 4-Bromo-1,8-naphthalic anhydride exhibits increasing solubility in acetone, methanol, ethanol, and acetic acid with rising temperature. Acetone demonstrates the highest solubility and the strongest positive temperature dependency. []
Q4: Why is 4-Bromo-1,8-naphthalic anhydride used in developing fluorescent probes?
A4: Derivatives of 4-Bromo-1,8-naphthalic anhydride often exhibit strong fluorescence, making them suitable for designing fluorescent probes. The fluorescence properties can be fine-tuned by modifying the substituents on the naphthalimide core. [, , , , ]
Q5: How do the fluorescent properties of 4-Bromo-1,8-naphthalic anhydride derivatives change in different solvents?
A5: Studies reveal that the fluorescence intensity and wavelengths of maximum excitation and emission can shift depending on the solvent polarity. For instance, some derivatives are virtually non-fluorescent in DMSO but regain fluorescence upon water addition, suggesting aggregation-induced emission. [, ]
Q6: Are there examples of 4-Bromo-1,8-naphthalic anhydride derivatives used for specific ion detection?
A6: Yes, researchers have synthesized derivatives like 4-Bis(2-hydroxyethylamino)ethylamino)-N-n-butyl-1,8-naphthalimide, which exhibit selective fluorescence enhancement in the presence of Hg2+ ions, showcasing their potential as sensitive and reversible Hg2+ ion probes. []
Q7: Can 4-Bromo-1,8-naphthalic anhydride be incorporated into polymers?
A7: Absolutely. Its derivatives containing polymerizable groups, such as allyl or acrylate moieties, can be readily copolymerized with other monomers to produce fluorescent polymers or copolymers with desirable properties. [, , , , , , , ]
Q8: What are the applications of 4-Bromo-1,8-naphthalic anhydride-containing polymers?
A8: These polymers have shown promise in various applications, including fluorescent macromolecular sensors for detecting analytes like 2,4,6-trinitrophenol (TNP), water-soluble fluorescent polymers for scale inhibition, and fluorescent polyurethane emulsions with improved light and solvent fastness. [, , ]
Q9: How is computational chemistry employed in research related to 4-Bromo-1,8-naphthalic anhydride?
A9: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT are valuable tools for predicting the electronic properties, absorption, and emission spectra of 4-Bromo-1,8-naphthalic anhydride derivatives, aiding in understanding their structure-property relationships. [, ]
Q10: How does modifying the structure of 4-Bromo-1,8-naphthalic anhydride derivatives affect their properties?
A10: Introducing different substituents on the naphthalimide core can significantly influence the compound's solubility, fluorescence properties (wavelength, intensity, quantum yield), and potential applications. [, , , , ]
Q11: Is there information available on the toxicity and environmental impact of 4-Bromo-1,8-naphthalic anhydride and its derivatives?
A11: While the provided research focuses on synthesis and applications, specific toxicity and environmental impact data are limited. Further investigation is needed to assess potential risks and develop strategies for safe handling and disposal. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)












![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)